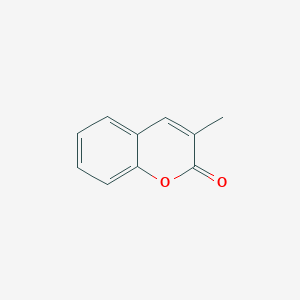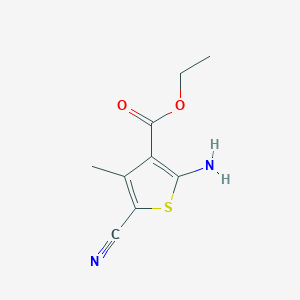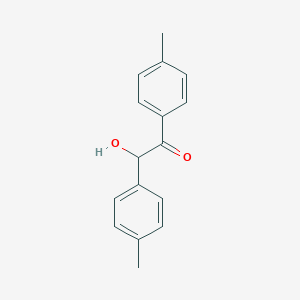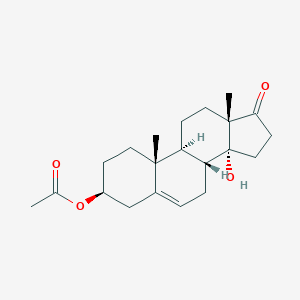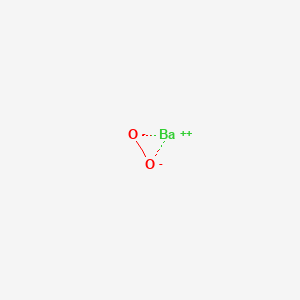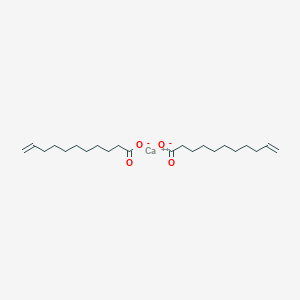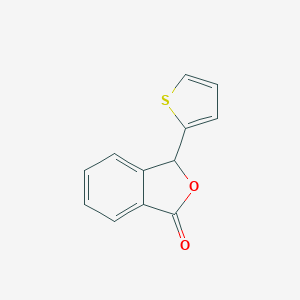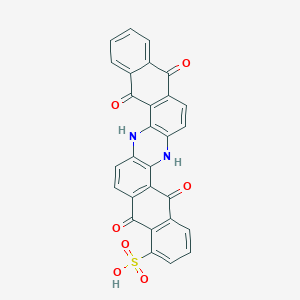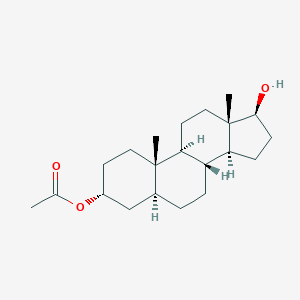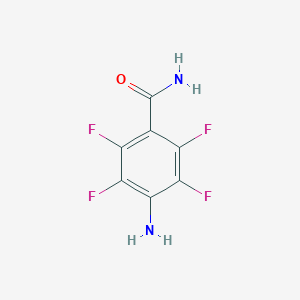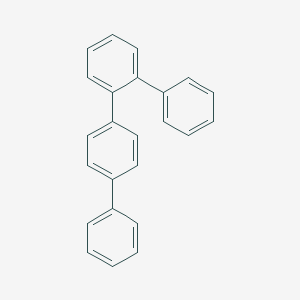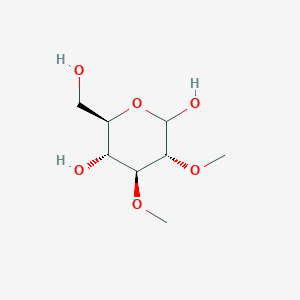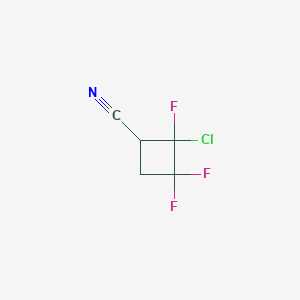
1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE is a chemical compound with the molecular formula C5H3ClF3N It is a member of the cyclobutane family, characterized by a four-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trifluoropropene with cyanogen chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-amino-2,3,3-trifluorocyclobutane-1-carbonitrile.
Reduction: Formation of 2-chloro-2,3,3-trifluorocyclobutane-1-amine.
Oxidation: Formation of 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid.
科学的研究の応用
1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins.
類似化合物との比較
Similar Compounds
1,1,2-Trichloro-2,3,3-trifluorocyclobutane: Similar in structure but with different halogen substituents.
2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE is unique due to its combination of a trifluoromethyl group and a nitrile group, which impart distinct chemical reactivity and potential for diverse applications. The presence of these functional groups makes it a valuable intermediate in the synthesis of various fluorinated compounds and bioactive molecules.
特性
IUPAC Name |
2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N/c6-5(9)3(2-10)1-4(5,7)8/h3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYDUSNBSGAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542554 |
Source


|
| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546-77-6 |
Source


|
| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
